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Introduction
IRX-5183, also known as AGN-195183, VTP-195183, and NRX-195183, is an orally

bioavailable, third-generation synthetic retinoid and a potent and selective agonist of the

Retinoic Acid Receptor alpha (RARα).[1][2] As a member of the nuclear receptor superfamily,

RARα is a ligand-dependent transcription factor that plays a critical role in regulating cellular

differentiation, proliferation, and apoptosis.[3][4] Dysregulation of RARα signaling is associated

with the development of certain cancers, making it a key therapeutic target.[3][5]

This technical guide provides a comprehensive overview of IRX-5183, its mechanism of action

through the RARα signaling pathway, a summary of its quantitative data, detailed experimental

protocols for its characterization, and an overview of its clinical development. A pivotal feature

of IRX-5183 is its designed resistance to catabolism by the cytochrome P450 enzyme CYP26,

which is a common mechanism of resistance to other retinoids like all-trans-retinoic acid

(ATRA).[6][7] This property may contribute to a more stable and effective therapeutic profile.[6]

IRX-5183: Compound Profile and Quantitative Data
IRX-5183 has been characterized by its high affinity and selectivity for the RARα isoform. The

following tables summarize the available quantitative data for IRX-5183.

Table 1: Binding Affinity and Selectivity
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Parameter Value Receptor Subtype Notes

Dissociation Constant

(Kd)
3 nM RARα

Potent and selective

agonist.[1]

Activity on other RARs No activity RARβ, RARγ

Demonstrates high

selectivity for the

alpha isoform.[1]

Table 2: Preclinical and Clinical Data
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Context Data Point Details

Preclinical - Cell Growth

Inhibition
Effective

Inhibits the growth of human

breast cancer cell lines T-47D

and SK-BR-3.[1]

Phase I Clinical Trial

(NCT02749708)
Dose Levels

Dose-escalation study with 50

mg, 75 mg, and 100 mg daily

oral administration.[6][8]

Patient Population

Relapsed or refractory Acute

Myeloid Leukemia (AML) and

high-risk Myelodysplastic

Syndrome (MDS).[8][9]

Common Adverse Events
Hypertriglyceridemia, fatigue,

dyspnea, and edema.[6][8]

Efficacy

36% of patients (4 out of 11)

had stable disease or better.

One patient achieved

morphological complete

remission with incomplete

hematologic recovery. In vivo

leukemic blast maturation was

observed in two patients.[6][8]

Pharmacodynamics

Plasma from patients treated

with IRX-5183 induced

differentiation of the NB4

leukemic cell line in vitro.[6][8]

Mechanism of Action: The RARα Signaling Pathway
IRX-5183 exerts its biological effects by modulating the RARα signaling pathway. In the

absence of a ligand, the RARα/RXR heterodimer is bound to Retinoic Acid Response Elements

(RAREs) on the DNA and is associated with corepressor proteins, which inhibit gene

transcription.[10][11] The binding of an agonist like IRX-5183 to the Ligand Binding Domain

(LBD) of RARα induces a conformational change. This change leads to the dissociation of
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corepressors and the recruitment of coactivator proteins, which then promote the transcription

of target genes.[4][12] These target genes are involved in critical cellular processes that can

suppress tumorigenesis.[2][3]
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Canonical RARα Signaling Pathway Activated by IRX-5183.

The activation of this pathway by IRX-5183 ultimately leads to a cascade of events that result

in the desired anti-cancer effects.
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Logical Workflow of IRX-5183's Cellular Effects.

Detailed Experimental Protocols
The following are representative protocols for the characterization of RARα agonists like IRX-

5183, based on standard methodologies cited in the literature.

RARα Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a compound for the RARα receptor.

Objective: To quantify the specific binding of IRX-5183 to the human RARα ligand-binding

domain (LBD).

Principle: A competitive binding assay where the test compound (IRX-5183) competes with a

radiolabeled ligand (e.g., [³H]9-cis-Retinoic acid) for binding to the receptor.
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Materials:

Recombinant human RARα-LBD.

Radioligand: [³H]9-cis-Retinoic acid (e.g., 3 nM).

Binding Buffer: Modified Tris-HCl buffer, pH 7.4.

Non-specific control: A high concentration of unlabeled 9-cis-retinoic acid (e.g., 1 µM).

Scintillation fluid and counter.

Procedure:

Aliquots of recombinant RARα-LBD (e.g., 0.025 µg) are incubated with a fixed

concentration of [³H]9-cis-Retinoic acid.

Increasing concentrations of the test compound (IRX-5183) are added to compete for

binding.

A parallel set of incubations is performed with an excess of unlabeled 9-cis-retinoic acid to

determine non-specific binding.

The mixture is incubated for a set period (e.g., 2 hours) at a specific temperature (e.g.,

4°C).[13]

Bound and free radioligand are separated (e.g., using a charcoal-dextran suspension

followed by centrifugation).[14]

The amount of bound radioactivity is quantified by liquid scintillation counting.

Specific binding is calculated by subtracting non-specific binding from total binding. The

data is then analyzed to determine the IC50, which can be converted to a Ki or Kd value.

In Vitro Myeloid Differentiation Assay
This assay assesses the ability of IRX-5183 to induce differentiation in leukemic cell lines.
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Objective: To evaluate the induction of myeloid differentiation in AML cells (e.g., NB4 or HL-

60) upon treatment with IRX-5183.[15]

Principle: Differentiating myeloid cells upregulate specific cell surface markers, such as

CD11b, which can be quantified using flow cytometry.

Materials:

AML cell line (e.g., NB4, a human promyelocytic leukemia cell line).[15]

Complete culture medium (e.g., RPMI-1640 with 10% FBS).

IRX-5183 stock solution.

Flow cytometry buffer (FACS buffer).

Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., anti-

CD11b) and corresponding isotype controls.

Procedure:

Seed AML cells at a specific density (e.g., 2-5 x 10^5 cells/mL) in culture plates.[16]

Treat the cells with various concentrations of IRX-5183 or vehicle control (e.g., DMSO <

0.1%).

Incubate for a defined period (e.g., 48 to 96 hours) at 37°C and 5% CO2.[16]

Harvest approximately 1 x 10^6 cells per sample by centrifugation.[16]

Wash the cells with cold FACS buffer.

Resuspend the cell pellet in FACS buffer containing the fluorescently labeled anti-CD11b

antibody and incubate for 30 minutes at 4°C in the dark.[16]

Wash the cells twice to remove unbound antibodies.
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Resuspend the cells in FACS buffer and analyze on a flow cytometer, acquiring at least

10,000 events per sample.[16]

Quantify the percentage of CD11b-positive cells and the mean fluorescence intensity

(MFI) to assess the degree of differentiation.
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Workflow for In Vitro Myeloid Differentiation Assay.
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Clinical Development and Future Directions
IRX-5183 has completed a Phase I clinical trial in patients with relapsed or refractory AML and

high-risk MDS (NCT02749708).[6][9] The study demonstrated that IRX-5183 is safe and

achieves biologically meaningful plasma concentrations.[8] The rationale for its development in

this context is its ability to induce differentiation in leukemic blasts and its resistance to CYP26-

mediated metabolism, a key resistance mechanism for ATRA, particularly within the bone

marrow microenvironment.[6][7]

The results from the Phase I trial, showing stable disease and evidence of blast maturation in

some patients, support further investigation of IRX-5183, potentially in combination with other

agents, for the treatment of myeloid malignancies.[6][8][17] Its selective RARα agonist profile

suggests it may have a more favorable side-effect profile compared to pan-RAR agonists.[6]

Future research will likely focus on optimizing dosing regimens, exploring combination

therapies, and identifying patient populations most likely to benefit from this targeted

therapeutic approach.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. Irx-5183 | C22H22ClF2NO4 | CID 9867758 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. Facebook [cancer.gov]

4. What are RARs agonists and how do they work? [synapse.patsnap.com]

5. Discovery of novel RARα agonists using pharmacophore-based virtual screening,
molecular docking, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

6. A Phase 1 Study of IRX195183, a RARα-Selective CYP26 Resistant Retinoid, in Patients
With Relapsed or Refractory AML - PMC [pmc.ncbi.nlm.nih.gov]

7. Retinoic acid, CYP26, and drug resistance in the stem cell niche - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7645224/
https://www.cancer.gov/research/participate/clinical-trials-search/v?id=NCI-2017-00282
https://pubmed.ncbi.nlm.nih.gov/33194741/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7645224/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5603425/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7645224/
https://pubmed.ncbi.nlm.nih.gov/33194741/
https://io-therapeutics.com/programs/5183-2/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7645224/
https://www.benchchem.com/product/b1672190?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/agn-195183.html
https://pubchem.ncbi.nlm.nih.gov/compound/9867758
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/raralpha-agonist-irx5183
https://synapse.patsnap.com/article/what-are-rars-agonists-and-how-do-they-work
https://pmc.ncbi.nlm.nih.gov/articles/PMC10449137/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10449137/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7645224/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7645224/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5603425/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5603425/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. A Phase 1 Study of IRX195183, a RARα-Selective CYP26 Resistant Retinoid, in Patients
With Relapsed or Refractory AML - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Facebook [cancer.gov]

10. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy
against cancers [frontiersin.org]

11. researchgate.net [researchgate.net]

12. What are RARα agonists and how do they work? [synapse.patsnap.com]

13. eurofinsdiscovery.com [eurofinsdiscovery.com]

14. Physical and Functional Interactions between Cellular Retinoic Acid Binding Protein II
and the Retinoic Acid-Dependent Nuclear Complex - PMC [pmc.ncbi.nlm.nih.gov]

15. Differentiation and Characterization of Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

16. benchchem.com [benchchem.com]

17. IRX5183 - Io Therapeutics, Inc. [io-therapeutics.com]

To cite this document: BenchChem. [IRX-5183 and Nuclear Receptor Signaling: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672190#irx-5183-and-nuclear-receptor-signaling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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